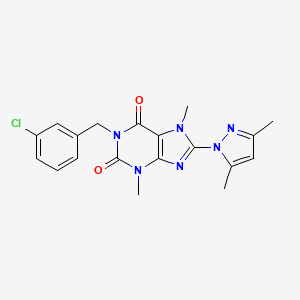

1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

描述

属性

IUPAC Name |

1-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2/c1-11-8-12(2)26(22-11)18-21-16-15(23(18)3)17(27)25(19(28)24(16)4)10-13-6-5-7-14(20)9-13/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTDQBMLXNOGOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on diverse research findings, case studies, and data tables.

- Molecular Formula : C18H17ClN6O2

- Molecular Weight : 384.82 g/mol

- CAS Number : 305868-69-3

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the pyrazole moiety is significant as it has been linked to various pharmacological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research has shown that compounds containing pyrazole derivatives exhibit notable anticancer properties. For instance:

- In vitro studies have demonstrated that related pyrazole compounds can inhibit the growth of various cancer cell lines. For example, derivatives tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines showed significant cytotoxicity with IC50 values ranging from 0.01 µM to 49.85 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.01 |

| Compound B | A549 | 26 |

| Compound C | Hep-2 | 3.25 |

Anti-inflammatory Activity

The pyrazole structure is also associated with anti-inflammatory effects. Studies indicate that certain derivatives can reduce inflammation markers in cellular models, suggesting potential use in treating inflammatory diseases.

Study on Pyrazole Derivatives

A study focused on synthesizing and evaluating novel pyrazole derivatives reported that several compounds exhibited significant anti-inflammatory and anticancer activities. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various targets such as kinases involved in cancer progression. Results indicated strong interactions with Aurora-A kinase, which is critical in cell cycle regulation .

科学研究应用

Pharmacological Applications

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyrazole moiety have been shown to inhibit tubulin polymerization, a mechanism that is crucial for cancer cell proliferation .

2. Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored extensively. Structural modifications have been found to enhance antiviral efficacy against various viral strains. The specific compound may exhibit similar properties due to its structural functionalities that allow interaction with viral proteins or host cell mechanisms .

3. Anti-inflammatory Effects

Pyrazole compounds are recognized for their anti-inflammatory properties as well. They can inhibit pathways involved in inflammatory responses, making them candidates for treating inflammatory diseases . The specific compound's efficacy in this regard requires further investigation but aligns with the broader category of pyrazole derivatives.

Synthesis and Derivative Development

The synthesis of 1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions that start from readily available precursors. The synthesis methods often focus on optimizing yield and purity while minimizing by-products .

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a study evaluating a series of pyrazole derivatives, one derivative exhibited significant antitumor activity against the Hep-2 cell line with an IC50 value of 3.25 mg/mL. This highlights the potential of structurally related compounds for developing effective cancer therapies .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis has shown that modifications on the phenyl moiety can significantly influence biological activity. Substituents such as halogens and alkyl groups have been systematically varied to optimize potency against specific targets like tubulin or viral enzymes .

相似化合物的比较

Comparison with Similar Compounds

Purine dione derivatives are a well-studied class of compounds due to their diverse biological activities. Below is a comparative analysis of 1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione with structurally related analogs.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Diversity at the 7-Position :

- The target compound’s 3-chlorobenzyl group at the 1-position contrasts with the 2-chloro-6-fluorobenzyl group in the analog from . The latter’s dual halogenation may enhance electronic effects and metabolic resistance compared to the single chlorine in the target compound .

- The 2-methylallyl substituent in ’s compound introduces an aliphatic chain, likely reducing aromatic interactions but increasing conformational flexibility .

Methylation Patterns: The target compound is dimethylated at both the 3- and 7-positions, whereas the analogs in and are monomethylated at the 3-position. This difference may impact steric bulk and enzyme-binding selectivity.

Molecular Weight and Lipophilicity :

- The fluorinated analog () has a molecular weight of 402.8, suggesting the target compound (if structurally analogous) would fall in a similar range. Fluorine’s presence in ’s compound could lower logP (increased polarity) compared to the target’s purely chlorinated benzyl group .

Synthetic Considerations :

- The synthesis of such derivatives often involves coupling pyrazole moieties to purine cores via nucleophilic substitution, as seen in ’s methodology for pyrazole-thiophene hybrids. Reaction conditions (e.g., solvent, catalysts) would vary based on substituent reactivity .

Research Tools and Structural Analysis

The structural characterization of these compounds likely relies on crystallographic software such as SHELX (for refinement) and ORTEP-3 (for graphical representation), as highlighted in and . For instance, SHELXL’s robustness in small-molecule refinement ensures accurate bond-length and angle measurements, critical for comparing substituent effects across analogs .

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。